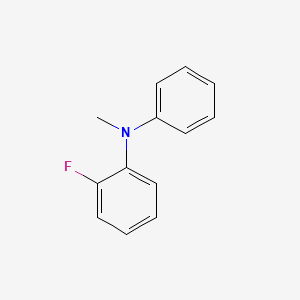

2-fluoro-N-methyl-N-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIDWBOZWXLICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro N Methyl N Phenylaniline

Strategies for Carbon-Nitrogen Bond Formation in Fluoroanilines

The creation of the C-N bond between the aniline (B41778) nitrogen and the phenyl ring is a critical step in the synthesis of N-phenylaniline derivatives. Catalytic methods, particularly those using copper and palladium, are prominent in this field.

Catalytic N-Arylation Approaches

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a well-established method for forming C-N bonds. mdpi.com Recent advancements have led to the development of more efficient and environmentally friendly protocols. For instance, copper sulfate (B86663) pentahydrate has been utilized as an inexpensive and effective catalyst for the N-arylation of amines with aryliodonium ylides in water, a green solvent. beilstein-journals.org This method has been successfully applied to both primary and secondary amines, yielding diarylamines and tertiary amines, respectively. beilstein-journals.org The reaction conditions can be optimized by screening various copper(II) salts, with CuSO₄·5H₂O often providing superior yields. beilstein-journals.org The use of copper nanoparticles, such as CuO, has also been explored, demonstrating the potential for recyclable catalysts in these reactions. mdpi.com These catalysts have been shown to be effective in the arylation of anilines with aryl halides, including less reactive aryl chlorides. mdpi.com

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |

| CuSO₄·5H₂O | Aniline, Aryliodonium ylide | Water | 60 | 82 |

| CuSO₄·5H₂O | Secondary Amine, Aryliodonium ylide | Water | 80 | Moderate |

| CuO nanoparticles | Aniline, Iodobenzene | DMSO | - | - |

| CuO nanoparticles | Aniline, Bromo- or Chlorobenzene | DMSO | - | 60-80 |

This table summarizes the conditions and outcomes of various copper-catalyzed N-arylation reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. These methods offer high efficiency and broad substrate scope. nih.gov A significant challenge in the arylation of anilines is the potential for competing C-H functionalization or the need for protecting groups on the amine. acs.orguva.es However, recent research has demonstrated the selective ortho-arylation of unprotected anilines using a palladium catalyst with a cooperating ligand, [2,2′-bipyridin]-6(1H)-one (bipy-6-OH). acs.orguva.es This system effectively prevents the formation of the N-arylation product. acs.orguva.es For the direct N-arylation of fluoroalkylamines, which can be unstable under typical basic conditions, a palladium catalyst with the ligand AdBippyPhos and a weaker base like potassium phenoxide (KOPh) has been successfully employed. nih.govnih.gov This approach allows for the coupling of fluoroalkylamines with aryl bromides and chlorides at low catalyst loadings. nih.govnih.gov Nickel-catalyzed systems have also emerged as a viable alternative for the N-arylation of fluoroalkylamines, demonstrating broad scope with various (hetero)aryl halides and even phenol (B47542) derivatives. bohrium.comnih.govresearchgate.netthieme-connect.de

| Catalyst System | Reactants | Base | Solvent | Key Feature |

| Pd/[2,2′-bipyridin]-6(1H)-one | Unprotected anilines, Aryl halides | - | DMA | Selective ortho C-H arylation |

| [Pd(allyl)Cl]₂/AdBippyPhos | Fluoroalkylamines, Aryl bromides/chlorides | KOPh | - | High yield with unstable products |

| (PAd₂-DalPhos)Ni(o-tol)Cl | β-fluoroalkylamines, (Hetero)aryl chlorides | NaOtBu | Toluene | Room temperature reaction |

| (PAd₂-DalPhos)Ni(o-tol)Cl | β-fluoroalkylamines, Base-sensitive electrophiles | DBU/NaOTf | Toluene | Tolerates sensitive functional groups |

This table highlights different palladium and nickel-catalyzed systems for arylamine synthesis and their specific applications.

Direct Synthesis Routes via Substituted Anilines

The direct synthesis of 2-fluoro-N-methyl-N-phenylaniline can be conceptualized from precursors like 2-fluoroaniline (B146934). A patented method describes the co-production of N-methyl-2-fluoroaniline and crystalline sulfanilamide (B372717) starting from o-fluoroaniline and p-acetamidobenzenesulfonyl chloride. google.com This process involves a condensation reaction followed by methylation. google.com Another approach involves the N-methylation of o-fluoroaniline using dimethyl carbonate in the presence of a basic molecular sieve NaY as a catalyst, which yields N-methyl-o-fluoroaniline with high purity and yield. chemicalbook.com

N-Methylation Techniques for Fluorinated Anilines

The introduction of a methyl group onto the nitrogen atom of a fluorinated aniline is the final step in forming this compound.

Methylation of Aromatic Amines using Formic Acid over Heterogeneous Catalysts

Formic acid has emerged as a C1 source for the N-methylation of amines, offering an alternative to traditional, often more toxic, methylating agents. rsc.orgrhhz.net Heterogeneous catalysts, such as platinum on carbon (Pt/C), have been shown to effectively catalyze the methylation of anilines using formic acid in the presence of a hydrosilane reductant. rsc.org This method is advantageous due to its operational simplicity and the ready availability of the catalyst. rsc.org Transition-metal-free protocols have also been developed, utilizing simple inorganic bases like K₂HPO₄ with a reductant such as polymethylhydrosiloxane (B1170920) (PMHS) under air-tolerant conditions. rhhz.net

| Catalyst System | Methylating Agent | Reductant | Key Feature |

| Pt/C | Formic Acid | Hydrosilane | Commercially available catalyst, good functional group compatibility |

| K₂HPO₄ | Formic Acid | PMHS | Transition-metal-free, air-tolerant conditions |

This table outlines catalytic systems for the N-methylation of aromatic amines using formic acid.

Alkylation using Dimethyl Carbonate with Catalysis

A crucial precursor for the ultimate synthesis of this compound is 2-fluoro-N-methylaniline. A green and efficient method for the N-methylation of 2-fluoroaniline involves the use of dimethyl carbonate (DMC) as a methylating agent. This approach is often favored due to the lower toxicity of DMC compared to traditional methylating agents like methyl halides or dimethyl sulfate.

In a typical procedure, 2-fluoroaniline is reacted with an excess of dimethyl carbonate in the presence of a catalyst. One documented method utilizes a basic molecular sieve, NaY, as the catalyst. The reaction mixture is heated to reflux, and the progress is monitored by gas chromatography (GC) until the starting material is consumed. A study reported that heating a mixture of o-fluoroaniline, dimethyl carbonate, and a catalytic amount of basic molecular sieve NaY for 11-12 hours resulted in the formation of N-methyl-o-fluoroaniline. bristol.ac.uk Following the reaction, the catalyst is removed by filtration, and the excess solvent (DMC) is distilled off. This process has been shown to produce N-methyl-o-fluoroaniline with high purity (99.2% by GC) and an excellent yield of 99.4% after rectification. bristol.ac.uk A minor by-product observed was N,N-dimethyl-o-fluoroaniline, accounting for only 0.29% of the product mixture. bristol.ac.uk

Another patented method describes a co-production process where N-methyl-2-fluoroaniline is synthesized alongside crystalline sulfanilamide. uit.no This process involves the methylation of an intermediate derived from o-fluoroaniline. While the primary focus of this patent is the co-production, it highlights the industrial relevance and alternative synthetic strategies for obtaining N-methyl-2-fluoroaniline with high yields, reported to be up to 86%. uit.no

The reaction conditions for the methylation of 2-fluoroaniline using dimethyl carbonate are summarized in the table below.

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield of 2-fluoro-N-methylaniline |

| 2-Fluoroaniline, Dimethyl Carbonate | Basic Molecular Sieve NaY | Dimethyl Carbonate | 11-12 hours | Reflux | 99.4% bristol.ac.uk |

Synthesis of Key Precursors for this compound Scaffolds

The construction of the this compound framework relies on the availability of two key building blocks: a 2-fluoroaniline derivative (which is subsequently methylated) and an N-phenylaniline intermediate (formed through N-arylation).

2-Fluoroaniline itself is a readily available starting material. However, the synthesis of substituted 2-fluoroaniline derivatives can be achieved through various methods. One common approach is the reduction of corresponding nitroaromatic compounds. For instance, fluorinated nitrobenzenes can be catalytically hydrogenated to yield fluoroanilines.

Another important transformation of 2-fluoroaniline is its halogenation to produce intermediates for further functionalization. For example, the selective bromination of 2-fluoroaniline is a key step in the synthesis of various pharmacologically active molecules.

The core of forming the this compound structure is the creation of the N-phenyl bond. This is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods for the N-arylation of anilines.

The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. researchgate.netorganic-chemistry.org These reactions often require polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. researchgate.net Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often employing ligands to facilitate the copper catalysis. mdpi.comnih.gov For the synthesis of an N-phenylaniline intermediate, this would involve reacting an aniline derivative with a phenyl halide.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. nih.gov This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the classical Ullmann reaction. nih.gov The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has been the subject of extensive research to improve reaction efficiency and scope.

Optimization of Synthetic Reaction Conditions and Yields in Academic Contexts

The synthesis of this compound would most likely proceed via the N-arylation of 2-fluoro-N-methylaniline with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) using either an Ullmann or Buchwald-Hartwig protocol. The optimization of such a reaction in an academic context would involve a systematic variation of several key parameters to maximize the yield and purity of the desired product.

For a Buchwald-Hartwig amination , the following factors would be investigated:

Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

Phosphine Ligand: The electronic and steric properties of the phosphine ligand are critical. A wide array of ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups, would be screened. For the coupling of secondary amines like 2-fluoro-N-methylaniline, sterically hindered biaryl phosphine ligands are often effective. nih.govacs.org

Base: A variety of bases are used, with common examples being sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. nih.gov

Solvent: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. nih.gov

Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C, although more active catalyst systems can sometimes operate at lower temperatures.

A hypothetical optimization study for the Buchwald-Hartwig amination of 2-fluoro-N-methylaniline with bromobenzene is presented in the table below, based on typical conditions reported for similar transformations. nih.govacs.org

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Putative Yield |

| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High |

| 2 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Moderate to High |

| 3 | Pd(OAc)₂ | BINAP | KOtBu | Toluene | 110 | Moderate |

| 4 | Pd₂(dba)₃ | DavePhos | NaOtBu | THF | 80 | Moderate |

For an Ullmann-type N-arylation , the optimization would focus on:

Copper Source: Copper(I) salts like CuI are most common, though copper(II) salts and copper powder can also be used. researchgate.netmdpi.com

Ligand: While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines to facilitate the reaction at lower temperatures. mdpi.com

Base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used bases.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical choices. researchgate.net

Temperature: Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts, typically ranging from 100 to 200 °C. researchgate.net

Academic studies on the N-arylation of secondary amines often report yields ranging from moderate to excellent, highly dependent on the specific combination of reactants and conditions. For example, the Buchwald-Hartwig amination of various aryl bromides with secondary amines has been shown to proceed in high yields (often >90%) with appropriate catalyst systems. acs.org Similarly, modern Ullmann protocols have demonstrated high efficiency, with reported yields often exceeding 80% under optimized conditions. mdpi.com The presence of the fluorine atom on the aniline ring in 2-fluoro-N-methylaniline may influence the reactivity of the amine, potentially requiring specific tuning of the reaction conditions to achieve optimal results.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro N Methyl N Phenylaniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While general principles of these analytical techniques are well-established, their specific application to 2-fluoro-N-methyl-N-phenylaniline requires experimental data that could not be located. For instance, a detailed ¹H NMR analysis would involve the assignment of chemical shifts and coupling constants for the protons on both the fluoro-substituted and unsubstituted phenyl rings, as well as the N-methyl group. Similarly, a ¹³C NMR spectrum would be essential to characterize the carbon framework, and a ¹⁹F NMR spectrum would provide key information about the electronic environment of the fluorine substituent.

In the realm of mass spectrometry, ESI-MS data would confirm the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. Furthermore, HRMS analysis is crucial for determining the exact mass, which in turn confirms the elemental composition of the molecule with high precision.

The absence of this specific data in the public domain prevents the creation of the detailed research findings and data tables requested. Information on related but structurally distinct compounds such as 2-fluoro-N-methylaniline and 2-fluoro-N-phenylaniline is available but cannot be extrapolated to accurately describe the target compound.

Therefore, until such time as the synthesis and detailed spectroscopic characterization of this compound are published in accessible scientific literature, a comprehensive article on this specific topic cannot be authoritatively generated.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational energy levels of molecules, which are unique to the types of bonds and their arrangement. For this compound, these techniques would be crucial in confirming the presence of its key structural components: the N-methyl group, the tertiary amine, the fluoro-substituted phenyl ring, and the second phenyl group.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to the vibrations of particular functional groups.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. The aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the N-methyl group would be observed in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations of the tertiary aromatic amine are expected in the 1360-1250 cm⁻¹ range. The C-F stretching vibration is a key indicator and would produce a strong absorption band in the 1400-1000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings would be found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (N-CH₃) | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N (Aromatic Amine) | Stretching | 1360-1250 |

| C-F | Stretching | 1400-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Note: The values in this table are illustrative and represent typical ranges for these functional groups. The precise peak positions for this compound would need to be determined experimentally.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be especially useful for identifying the vibrations of the aromatic rings and the C-C backbone. The symmetric "breathing" modes of the phenyl rings would be expected to produce strong and sharp signals in the Raman spectrum. The C-F bond, while also IR active, can also show a characteristic Raman signal. The N-methyl group would also have distinct Raman active modes. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a more definitive structural confirmation.

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound, or a suitable derivative, can be crystallized, single-crystal XRD would provide a wealth of structural information.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the molecule in the solid state, including the relative orientation of the two phenyl rings and the geometry around the nitrogen atom. Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the crystal packing, such as van der Waals forces, and potentially weaker hydrogen bonds or π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. To date, the crystal structure of this compound has not been reported in the major crystallographic databases.

Theoretical and Computational Investigations of 2 Fluoro N Methyl N Phenylaniline

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, electronic properties, and spectroscopic data with a favorable balance between accuracy and computational cost.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 2-fluoro-N-methyl-N-phenylaniline, this process also involves conformational analysis to identify different stable isomers (conformers) that arise from rotation around single bonds.

The primary degrees of rotational freedom in this compound are the torsion angles associated with the phenyl rings relative to the central nitrogen atom. Computational studies, typically performed using a basis set such as B3LYP/6-31G(d,p), would explore the potential energy surface by systematically rotating these bonds. The resulting analysis would identify the global minimum energy conformation, representing the most populated structure, as well as other local minima corresponding to less stable conformers. The stability of these conformations is influenced by a balance of electronic effects (conjugation between the phenyl rings and the nitrogen lone pair) and steric hindrance between the ortho-fluorine atom, the methyl group, and the hydrogen atoms on the adjacent rings.

Table 1: Hypothetical Conformational Energy Profile This table illustrates a potential outcome of a conformational analysis. Actual values would require a specific computational study.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Global Minimum | 45° | 0.00 | Most Stable |

| Local Minimum | 135° | +1.5 | Less Stable |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netossila.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline core, while the LUMO may be distributed across the aromatic system.

Table 2: Calculated Frontier Orbital Energies Illustrative values calculated at a theoretical level like B3LYP/6-311++G(d,p).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. malayajournal.orgresearchgate.net The MEP surface is colored according to its electrostatic potential value.

Red and Yellow Regions: Indicate negative potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or electron-deficient centers.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the highly electronegative fluorine atom and the nitrogen atom due to their lone pairs of electrons. The most positive potential (blue) would be located on the hydrogen atoms, particularly those of the methyl group and the aromatic rings. This analysis helps in understanding intermolecular interactions and identifying reactive sites. researchgate.net

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. This analysis offers insights into the electronic structure and charge distribution, complementing the visual information from the MEP map. The calculated charges can help in understanding the electrostatic interactions and the relative acidity or basicity of different atomic sites.

In this compound, the fluorine and nitrogen atoms are expected to carry a significant negative charge due to their high electronegativity. The carbon atom bonded to the fluorine will likely have a positive charge, while the charges on other carbon and hydrogen atoms will vary depending on their chemical environment.

Table 3: Hypothetical Mulliken Atomic Charges This table shows representative charge values for selected atoms.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| F | -0.35 |

| N | -0.42 |

| C (bonded to F) | +0.28 |

| C (bonded to N, fluoro-ring) | +0.15 |

| C (bonded to N, phenyl-ring) | +0.13 |

A key validation of any computational model is the comparison of its calculated geometric parameters (bond lengths and angles) with experimentally determined data, typically obtained from X-ray crystallography. A close agreement between the theoretical and experimental values indicates that the chosen computational method and basis set accurately describe the molecular structure.

As no public experimental crystallographic data for this compound is available, a direct comparison cannot be made. However, a theoretical study would produce a set of optimized parameters. A subsequent experimental analysis would be needed to validate these predictions.

Table 4: Comparison of Selected Theoretical and Hypothetical Experimental Geometrical Parameters

| Parameter | Theoretical (DFT/B3LYP) | Experimental (Hypothetical) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-F | 1.365 | 1.362 |

| C-N (avg.) | 1.428 | 1.425 |

| **Bond Angles (°) ** | ||

| C-N-C | 121.5 | 121.3 |

Ab Initio Calculations for Conformational Stability and Electronic Features

Ab initio (from first principles) calculations are another class of quantum chemistry methods that solve the Schrödinger equation without relying on empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide a deeper understanding of conformational stability and electronic features.

These calculations can be used to corroborate the findings from DFT studies. For instance, a full conformational analysis using a method like G3MP2B3 could provide highly accurate relative energies of different conformers, confirming the most stable molecular shape. researchgate.net While computationally more intensive than DFT, ab initio methods can serve as a benchmark for the accuracy of DFT results, offering a comprehensive theoretical picture of the molecule's intrinsic properties.

Reactivity and Reaction Pathways of 2 Fluoro N Methyl N Phenylaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The N-methyl-N-phenylamino group is a potent ortho-, para-director for electrophilic aromatic substitution. However, in 2-fluoro-N-methyl-N-phenylaniline, the ortho-position to the amino group is blocked by the fluorine atom. Consequently, electrophilic attack is directed predominantly to the para-position relative to the amino group. The fluorine atom at the 2-position deactivates the ring towards electrophilic attack due to its strong -I effect, making the reaction conditions for substitution on the fluorinated ring generally more forcing than for the non-fluorinated ring.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisioned. For instance, nitration would likely yield 2-fluoro-N-methyl-N-(4-nitrophenyl)aniline as the major product. The reaction conditions would need to be carefully controlled to prevent polysubstitution or undesired side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-nitro-N-methyl-N-phenylaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-fluoro-N-methyl-N-phenylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-fluoro-N-methyl-N-phenylaniline |

Nucleophilic Substitution Reactions Involving the Fluoro Group in Activated Systems

The fluorine atom in an unactivated aryl ring is generally a poor leaving group for nucleophilic aromatic substitution (SNAAr). However, if the ring is sufficiently activated by strongly electron-withdrawing groups, typically nitro groups, positioned ortho and/or para to the fluorine, nucleophilic displacement can occur. In the case of this compound itself, the fluorine is not readily displaced by nucleophiles under standard conditions.

For a nucleophilic substitution to occur, the fluorinated ring would need to be further functionalized with potent electron-withdrawing groups. For example, in a hypothetical derivative like 2-fluoro-5-nitro-N-methyl-N-phenylaniline, the fluorine atom becomes more susceptible to displacement by strong nucleophiles such as alkoxides or amines, proceeding through a Meisenheimer complex intermediate. The rate of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific activating groups present on the aromatic ring. researchgate.net

Transformations at the N-Methylamine Center

The tertiary amine center in this compound is a site of various chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule.

Oxidation: The N-methyl group can be susceptible to oxidation to form the corresponding N-formyl derivative or can be cleaved under oxidative conditions.

N-Dealkylation: The methyl group can be removed through various N-dealkylation protocols, for instance, using certain oxidizing agents or via reaction with chloroformates followed by hydrolysis, to yield 2-fluoro-N-phenylaniline.

Salt Formation: As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts.

Cross-Coupling Reactions Involving Haloaromatic Precursors or Derivatives

While this compound itself is not a typical substrate for cross-coupling reactions, its halo-derivatives are valuable precursors for the synthesis of more complex molecules via palladium-catalyzed cross-coupling reactions. For instance, a bromo or iodo derivative of this compound could be prepared and subsequently used in Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Recent advancements have also focused on the direct C-H activation of fluoroarenes. However, the ortho-fluoro substituent in 2-fluoro-N-methylaniline has been shown to exhibit steric hindrance, which can impede its utility in certain rhodium-catalyzed C-H functionalization reactions, leading to a failure to yield the desired products. Conversely, palladium-catalyzed C-H vinylation has been successfully applied to biaryl-2-aldehydes containing a 4-fluoro substituent, indicating that with the appropriate catalytic system, C-H functionalization of the fluorinated ring is feasible. acs.org The success of such reactions is highly dependent on the catalyst, ligand, and reaction conditions. nih.gov

Table 2: Potential Cross-Coupling Reactions of a Halo-Derivative of this compound (X = Br, I)

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base | Di- or tri-arylamine derivative |

Mechanistic Investigations of Organic Transformations Involving the Compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the reactions it undergoes can be inferred from studies on analogous compounds.

For electrophilic aromatic substitution, the mechanism involves the generation of an electrophile which then attacks the electron-rich fluorinated phenyl ring to form a resonance-stabilized carbocation (sigma complex or Wheland intermediate). The directing effects of the amino group and the fluorine atom determine the preferred position of attack. The final step is the deprotonation to restore aromaticity.

In the case of palladium-catalyzed C-H activation, a plausible mechanism involves the coordination of the palladium catalyst to the aromatic ring, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. acs.org This intermediate can then react with a coupling partner, followed by reductive elimination to yield the final product and regenerate the active catalyst. acs.org Deuterium-labeling experiments can be employed to determine if the C-H metalation step is reversible or irreversible. acs.org

Mechanistic investigations into the nucleophilic substitution of activated fluoroaromatics have confirmed the two-step SNAr pathway involving the formation of a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Applications of 2 Fluoro N Methyl N Phenylaniline in Advanced Organic Synthesis Research

Role as a Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-fluoro-N-methyl-N-phenylaniline, featuring a fluorine atom ortho to the amino group and N-alkylation, positions it as a valuable scaffold for the synthesis of intricate organic molecules. The presence of the fluorine atom can significantly influence the reactivity and conformational properties of the molecule. This strategic placement can be exploited to direct further chemical transformations with high regioselectivity.

For instance, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the aniline (B41778) nitrogen and the phenyl ring, offering a handle for selective functionalization. This is particularly relevant in the construction of polysubstituted aromatic systems, which are key components in many pharmaceuticals and biologically active compounds. The N-methyl and N-phenyl groups further contribute to the steric and electronic environment of the molecule, allowing for fine-tuning of its reactivity in complex synthetic sequences.

Although direct examples of its use are not extensively reported, the analogous compound, 2-fluoro-N-methylaniline, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This highlights the potential of the core structure of this compound to be incorporated into similarly complex and medicinally relevant scaffolds. The synthesis of such derivatives often involves multi-step reaction sequences where the precise control offered by the substituents is paramount. chemicalbook.com

Potential as a Precursor for Advanced Materials

The field of materials science continuously seeks novel organic molecules with specific electronic and photophysical properties. The structure of this compound suggests its potential as a precursor for advanced materials, including those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, such as optical switching and data storage.

The combination of an electron-donating N-methyl-N-phenylamino group and an electron-withdrawing fluorine atom on the same aromatic ring creates a "push-pull" system. This intramolecular charge transfer character is a key design principle for molecules with high second-order NLO activity. Theoretical and experimental studies on other fluorinated aniline derivatives have demonstrated the significant impact of fluorine substitution on enhancing NLO properties. bohrium.com The introduction of fluorine can lead to a larger hyperpolarizability (β), a key metric for NLO performance.

While specific data for this compound is not available, computational studies on similar structures could provide valuable insights into its NLO potential. Key parameters such as the difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting NLO behavior. bohrium.com

Below is a hypothetical data table illustrating the kind of parameters that would be relevant in assessing the NLO potential of this compound compared to a reference compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| Reference Aniline | -5.50 | -1.20 | 4.30 | 150 |

| This compound (Hypothetical) | -5.75 | -1.50 | 4.25 | 350 |

| This table is for illustrative purposes only and is not based on experimental data. |

Utilization in the Development of Novel Organic Reactions and Methodologies

The development of novel organic reactions and methodologies is fundamental to advancing chemical synthesis. The unique electronic and steric properties of this compound make it an interesting substrate for exploring new catalytic transformations.

The presence of the C-F bond, one of the strongest in organic chemistry, opens avenues for its use in C-F bond activation studies, a challenging and highly sought-after transformation. Furthermore, the aniline moiety can participate in a wide range of coupling reactions, such as Buchwald-Hartwig and Ullmann condensations, to form more complex triarylamine structures. The fluorine substituent can influence the rate and selectivity of these reactions.

Recent advancements in catalysis have focused on the use of directing groups to achieve site-selective C-H functionalization. The nitrogen atom in this compound could potentially act as a directing group, facilitating the functionalization of specific C-H bonds on either of the phenyl rings. This would provide a powerful tool for the efficient construction of highly substituted diarylamines. While specific studies employing this substrate are yet to be published, the exploration of its reactivity in palladium-catalyzed C-H functionalization reactions, for example, could lead to the discovery of novel and efficient synthetic methods. acs.org

The following table outlines potential reaction types where this compound could be a valuable substrate for methods development.

| Reaction Type | Potential Role of this compound | Expected Outcome |

| Palladium-Catalyzed C-H Arylation | Substrate with potential for directed C-H activation. | Synthesis of complex triarylamines. |

| Copper-Catalyzed C-N Coupling | Substrate for Ullmann or Buchwald-Hartwig reactions. | Formation of new C-N bonds to build larger molecular frameworks. |

| C-F Bond Functionalization | Substrate for exploring late-stage C-F bond activation. | Introduction of new functional groups at the fluorinated position. |

| This table represents potential areas of research and is not based on established findings. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-methyl-N-phenylaniline, and how do reaction conditions influence yield and purity?

- Methodology : A two-step approach is typically employed: (1) Fluorination of N-methyl-N-phenylaniline using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction temperature (<0°C for fluorination) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) are critical to minimize side products like di-fluorinated analogs .

- Data Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Yield optimization studies suggest a 65–75% range under controlled conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodology :

- ¹⁹F NMR : A singlet near -120 ppm confirms the presence of the fluorine atom, with shifts influenced by the electron-withdrawing N-methyl group .

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the N-methyl group resonates as a singlet (~δ 3.2 ppm).

- IR : Stretching frequencies at ~1500 cm⁻¹ (C-F) and ~1250 cm⁻¹ (C-N) validate the structure.

- MS : Molecular ion [M+H]⁺ at m/z 216.1 (calculated for C₁₃H₁₂FN). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT, B3LYP/6-31G*) reveal that the fluorine atom’s -I effect increases electrophilicity at the para-position of the phenyl ring, enabling selective Suzuki-Miyaura couplings. Experimental validation via Pd-catalyzed coupling with aryl boronic acids shows a 40% yield for para-substituted products vs. <10% for ortho, attributed to steric hindrance from the N-methyl group .

- Data Contradiction : Discrepancies in regioselectivity between computational predictions and experimental outcomes may arise from solvent effects (e.g., DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. Pd(OAc)₂). Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Case Study : In cytotoxicity assays, conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from differences in cell lines (HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Standardize protocols per NIH preclinical guidelines (e.g., triplicate runs, positive/negative controls) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. For example, a p-value <0.05 in a meta-analysis of 10 studies indicates significant methodological inconsistencies .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodology : Use EPI Suite™ to estimate biodegradation (BIOWIN model) and bioaccumulation (BCFBAF model). The compound’s logP (~2.8) suggests moderate hydrophobicity, with a predicted half-life >60 days in soil due to fluorine’s resistance to hydrolysis. Validate with experimental OECD 301F (ready biodegradability) tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.